Cas no 1309980-29-7 (4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane is a highly stable boronic ester derivative, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced air and moisture stability compared to boronic acids, facilitating easier handling and storage. The electron-withdrawing trifluoromethoxy group improves reactivity in coupling reactions, while the tetramethyl dioxaborolane framework ensures consistent performance under diverse conditions. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its robust structure minimizes side reactions, offering high yields and selectivity in complex transformations. Suitable for use in both academic and industrial settings, it provides a reliable solution for advanced organic synthesis.
4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane structure
1309980-29-7 structure
Product Name:4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane
CAS No:1309980-29-7
MF:C14H18BF3O3
MW:302.097135066986
MDL:MFCD11867879
CID:3042719
PubChem ID:46738019
Update Time:2025-05-21

4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-trifluoromethoxyphenylboronic acid, pinacol ester
    • 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
    • 2-Methyl-4-trifluoromethoxyphenylboronic acid pinacol ester, AldrichCPR
    • 4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane
    • Z2049924632
    • AKOS015960326
    • MFCD11867879
    • 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid Pinacol Ester
    • SY346407
    • DB-411773
    • D83045
    • QLTJUMXQHFQRIV-UHFFFAOYSA-N
    • 1309980-29-7
    • CS-0153207
    • EN300-1073572
    • C14H18BF3O3
    • 2-Methyl-4-trifluoromethoxyphenylboronic acid pinacol ester
    • MDL: MFCD11867879
    • Inchi: 1S/C14H18BF3O3/c1-9-8-10(19-14(16,17)18)6-7-11(9)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3
    • InChI Key: QLTJUMXQHFQRIV-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C)C=1)(F)F

Computed Properties

  • Exact Mass: 302.13
  • Monoisotopic Mass: 302.13
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7
  • Molecular Weight: 302.10

4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:1309980-29-7)4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane
Order Number:A1123684
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:32
Price ($):189.0/577.0
Email:sales@amadischem.com

Additional information on 4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (CAS No. 1309980-29-7)

The compound 4,4,5,5-tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane, with the CAS number 1309980-29-7, is a highly specialized boron-containing heterocyclic compound. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique structural features and versatile applications. The molecule consists of a dioxaborolane ring system with multiple methyl substituents and a trifluoromethoxy-substituted phenyl group. These structural elements contribute to its stability and reactivity under various conditions.

Recent studies have highlighted the potential of this compound as a building block in the construction of advanced materials. For instance, researchers have explored its role in the synthesis of boron-containing polymers with enhanced thermal stability and mechanical properties. The trifluoromethoxy group attached to the phenyl ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in cross-coupling reactions. This makes it a valuable precursor in the development of functional materials for electronic applications.

In terms of synthesis, the compound can be prepared through a variety of methods, including Suzuki-Miyaura coupling reactions and other transition-metal-catalyzed processes. These methods allow for precise control over the substitution patterns on the phenyl ring and the dioxaborolane system. The methyl groups on the dioxaborolane ring provide steric protection during these reactions, ensuring high yields and selectivity.

The compound's ability to act as a boron source in various chemical transformations has also been leveraged in medicinal chemistry. For example, it has been used as an intermediate in the synthesis of bioactive molecules targeting specific cellular pathways. The trifluoromethoxy group is particularly advantageous in this context due to its lipophilic nature and ability to enhance drug-like properties such as solubility and bioavailability.

Furthermore, recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity. These studies have provided insights into its potential as a catalyst or co-catalyst in asymmetric synthesis and other challenging transformations. The combination of its boron-based framework and substituted phenyl group makes it a promising candidate for developing new catalytic systems with unprecedented efficiency.

In conclusion, 4,4,5,5-tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (CAS No. 1309980-29-7) stands out as a versatile and multifunctional compound with applications spanning organic synthesis, materials science, and medicinal chemistry. Its unique structure and reactivity continue to inspire innovative research directions aimed at unlocking its full potential in various scientific domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1309980-29-7)4,4,5,5-tetramethyl-2-2-methyl-4-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane
A1123684
Purity:99%/99%
Quantity:1g/5g
Price ($):189.0/577.0
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